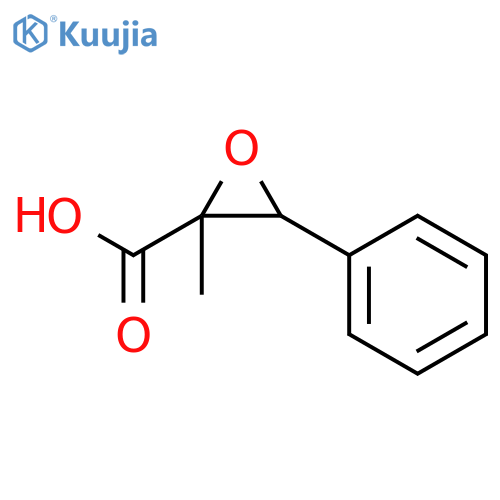

Cas no 25547-51-7 (2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID)

25547-51-7 structure

商品名:2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID

2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID 化学的及び物理的性質

名前と識別子

-

- 2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID

- SCHEMBL329169

- 25547-51-7

- 2-Oxiranecarboxylic acid, 2-methyl-3-phenyl-

- CHEBI:193975

- 2-methyl-3-phenyl-2-oxiranecarboxylic acid

- 2-methyl-3-phenyloxirane-2-carboxylic acid

- ABA54751

- FAA44912

- EGJ82N33DT

- DS-004245

- UNII-EGJ82N33DT

- a-methyl-b-phenyloxiranecarboxylic acid

- DTXSID101347933

- Bmk glycidic acid

- NS00096972

- AKOS015906012

-

- インチ: InChI=1S/C10H10O3/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12)

- InChIKey: UPEAOFCHTFWNFG-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 178.062994177Da

- どういたいしつりょう: 178.062994177Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 220

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 49.8Ų

2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AM17197-5mg |

2-methyl-3-phenyloxirane-2-carboxylic acid |

25547-51-7 | ≥98% | 5mg |

$164.00 | 2024-04-20 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67484-5mg |

BMK Glycidic Acid |

25547-51-7 | 98% | 5mg |

¥2088.00 | 2022-04-26 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67484-1mg |

BMK Glycidic Acid |

25547-51-7 | 98% | 1mg |

¥891.00 | 2022-04-26 | |

| 1PlusChem | 1P00Q3T9-1mg |

2-methyl-3-phenyloxirane-2-carboxylic acid |

25547-51-7 | ≥98% | 1mg |

$118.00 | 2025-03-01 | |

| 1PlusChem | 1P00Q3T9-5mg |

2-methyl-3-phenyloxirane-2-carboxylic acid |

25547-51-7 | ≥98% | 5mg |

$239.00 | 2025-03-01 | |

| A2B Chem LLC | AM17197-1mg |

2-methyl-3-phenyloxirane-2-carboxylic acid |

25547-51-7 | ≥98% | 1mg |

$66.00 | 2024-04-20 |

2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

25547-51-7 (2-METHYL-3-PHENYL-OXIRANE-2-CARBOXYLIC ACID) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量